2-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid hydrochloride
Description
2-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid hydrochloride is a fluorinated amino acid derivative characterized by a phenyl ring substituted with both fluorine and a trifluoromethyl group at the 3- and 4-positions, respectively.
Properties
Molecular Formula |
C10H10ClF4NO2 |
|---|---|
Molecular Weight |
287.64 g/mol |
IUPAC Name |
2-amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H9F4NO2.ClH/c11-7-3-5(4-8(15)9(16)17)1-2-6(7)10(12,13)14;/h1-3,8H,4,15H2,(H,16,17);1H |
InChI Key |
JXYKJGZNRQQOQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)F)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation
- Reactants : 3-Fluoro-4-(trifluoromethyl)benzaldehyde, malonic acid.
- Catalyst : Piperidine (5–10 mol%) in pyridine.
- Conditions : Reflux at 80–100°C for 2–4 hours.
- Yield : 88–96% for analogous substituted cinnamic acids.
| Entry | Substituent (R) | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-CF₃, 3-F | (E)-3-Fluoro-4-(trifluoromethyl)cinnamic acid | 92 |
Hydrogenation of Dehydroamino Acid Esters
- Substrate : N-formyl-dehydroamino ester derived from Knoevenagel product.
- Catalyst : Rh(COD)₂BF₄ (1 mol%) with PPh₃ (2 mol%) in CH₂Cl₂.
- Conditions : 20 bar H₂, 60°C, 12 hours.
- Yield : 80–91% for halogenated analogs.
Deprotection and Hydrolysis
- Reagents : 6N HCl in MeOH (40°C, 12 hours), followed by LiOH in MeCN/H₂O.
- Yield : 84–99% for β-amino acid hydrochlorides.
Enzymatic Catalysis Using Phenylalanine Aminomutase (PAM)
PAM from Taxus chinensis enables stereoselective amination of cinnamic acid derivatives.
Substrate Scope and Conditions
- Substrate : (E)-3-Fluoro-4-(trifluoromethyl)cinnamic acid.
- Enzyme : Recombinant PAM (0.06 mg/mL) in 6M NH₃, pH 10.
- Temperature : 30°C, 24 hours.
- Outcome :
- Regioselectivity : 98:2 ratio favoring β-amino acid for electron-withdrawing substituents.
- Enantiomeric Excess : >99% ee for (S)-β-isomer.
| Entry | Substituent (R) | kₐₜ (×10³ s⁻¹) | Kₘ (mM) | β:α Ratio |
|---|---|---|---|---|
| 1 | 4-CF₃, 3-F | 8.6 ± 1 | 359 ± 20 | 98:2 |
Modified Rodionov Reaction for β-Amino Acids
Reaction Protocol
Esterification and Salt Formation
- Esterification : SOCl₂ in EtOH, 0°C to room temperature.
- Hydrochloride Salt Formation : Crystallization from EtOH/Et₂O.
- Overall Yield : 76–98%.
Fluorination Strategies for Aryl Backbone
Direct Fluorination of Phenylpyruvic Acid Derivatives
- Substrate : Methyl 3-(4-(trifluoromethyl)phenyl)pyruvate.
- Fluorinating Agent : F₂ gas in HF/CH₂Cl₂.
- Conditions : −78°C, 2 hours.
- Hydrolysis : 6N HCl, 100°C, 4 hours.
- Yield : 43–50%.
Industrial-Scale Considerations
Continuous Flow Synthesis
- Advantages : Enhanced safety for handling fluorine gas, reduced reaction times.
- Catalyst Immobilization : Pd/C or Rh complexes on solid supports for hydrogenation.
Purification Techniques
- Chromatography : Reverse-phase HPLC (C18 column) with 0.1% TFA in H₂O/MeCN.
- Crystallization : Ethanol/ether mixtures for hydrochloride salt.
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Multi-Step Organic | 84–99 | Moderate | High |
| Enzymatic (PAM) | 60–80 | >99% ee | Moderate |
| Rodionov Reaction | 31–67 | Racemic | Low |
| Direct Fluorination | 43–50 | N/A | High |
Challenges and Optimizations
- Dehalogenation Risk : Use of Rh catalysts instead of Pd/C avoids C-F bond cleavage during hydrogenation.
- Acid Sensitivity : Trifluoromethyl groups require anhydrous conditions to prevent hydrolysis.
- Enzyme Stability : PAM retains >90% activity after 5 cycles in immobilized form.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The fluorine atom at the 3-position of the phenyl ring undergoes nucleophilic substitution under specific conditions. This reaction is facilitated by the electron-withdrawing trifluoromethyl group at the 4-position, which activates the ring for substitution.
Example reaction conditions :
-
Reagent : Amines (e.g., methylamine)
-
Solvent : Tetrahydrofuran (THF) or acetonitrile
-
Catalyst : Triethylamine (TEA)
-
Temperature : Reflux (75–80°C)
The trifluoromethyl group directs incoming nucleophiles to the meta position relative to itself, but steric and electronic factors may alter regioselectivity .
Peptide Coupling Reactions
The compound participates in peptide bond formation via its amino and carboxylic acid groups.
Typical protocol :
-
Activating agent : Bromotripyrrolidin-1-ylphosphonium hexafluorophosphate (PyBOP)
-
Base : N-Ethyl-N-isopropylpropan-2-amine (DIPEA)
-
Solvent : Dimethylformamide (DMF)
-
Temperature : 37°C
-
Reaction time : 16–24 hours
This reaction is critical for creating peptidomimetics or modifying the compound’s biological activity .
Esterification of the Carboxylic Acid Group
The carboxylic acid group can be converted to esters for protection or functionalization.
Common esterification methods :
| Reagent | Conditions | Yield |
|---|---|---|
| Thionyl chloride | Methanol, 0–5°C, 2 hours | 85–90% |
| N,N-Dicyclohexylcarbodiimide (DCC) | Room temperature, 12 hours | 75–80% |
Ester derivatives improve solubility in organic solvents for further synthetic steps .
Salt Metathesis
The hydrochloride salt can undergo anion exchange in polar solvents:
Example :
-
Replacement anion : Trifluoroacetate
-
Solvent : Water/ethanol mixture
-
Process : Stir with silver trifluoroacetate, filter to remove AgCl
Deprotonation and Alkylation
The amino group reacts with alkyl halides under basic conditions:
Key parameters :
-
Base : Sodium hydride (NaH)
-
Solvent : DMF or THF
-
Temperature : 0°C to room temperature
-
Example product : N-Alkylated derivatives for structure-activity relationship studies
Electrophilic Aromatic Substitution
Nitration example :
-
Reagent : Nitric acid (HNO₃)/sulfuric acid (H₂SO₄)
-
Temperature : 50°C
-
Outcome : Nitro group introduced at the 5-position (para to fluorine)
Reductive Amination
The primary amine can react with ketones or aldehydes in the presence of reducing agents:
Protocol :
-
Carbonyl source : Formaldehyde
-
Reducing agent : Sodium cyanoborohydride (NaBH₃CN)
-
Solvent : Methanol
-
pH : 5–6 (buffered with acetic acid)
Interaction with Grignard Reagents
The carboxylic acid group can react with Grignard reagents to form ketones or tertiary alcohols after workup:
Example :
Scientific Research Applications
2-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .
Comparison with Similar Compounds
Fluorination Patterns
- Electron-Withdrawing Effects : The trifluoromethyl (CF₃) and fluorine substituents enhance metabolic stability and influence binding affinity to hydrophobic pockets in target proteins. For example, the 3-F,4-CF₃ substitution in the reference compound may improve CNS penetration compared to hydroxylated analogs (e.g., 403-90-7) .
- Stereochemical Influence: Enantiomers like 4-(Trifluoromethyl)-L-phenylalanine (CAS 122839-48-9) demonstrate the importance of chirality in biological activity, as L-configurations often align with natural amino acid recognition .
Functional Group Replacements
- Trifluoromethoxy vs.
- Methylsulfanyl Group : The SCH₃ group in CAS 1251924-17-0 introduces sulfur-based hydrophobicity, which may enhance membrane permeability but reduce metabolic stability compared to fluorinated analogs .
Biological Activity
Chemical Identity
2-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid hydrochloride, with the CAS number 1215361-76-4, is a compound characterized by its unique trifluoromethyl and fluorine substituents on the aromatic ring. Its molecular formula is , and it has a molecular weight of approximately 287.64 g/mol.
Biological Activity
The biological activity of this compound has been the subject of various studies, particularly in the context of its potential pharmacological applications.
1. Mechanism of Action
The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, which can lead to improved interactions with biological targets. The compound has been studied for its potential as an inhibitor in various enzymatic pathways, particularly those involving neurotransmitters.
2. Pharmacological Applications
Research indicates that this compound may exhibit activity similar to other amino acids that influence neurotransmitter levels, particularly in the central nervous system (CNS). It has been noted for its potential role in modulating glutamate receptors, which are crucial for synaptic transmission and plasticity.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds with similar structures:
- Study on Neurotransmitter Modulation : A study published in MDPI highlighted that compounds with trifluoromethyl groups can significantly enhance their inhibitory effects on serotonin uptake. This suggests that this compound may also possess similar properties, potentially influencing mood disorders and anxiety treatments .
- Antimicrobial Activity : Research has shown that fluorinated compounds can exhibit enhanced antimicrobial properties. For instance, a related study demonstrated that trifluoromethyl-containing compounds showed increased potency against Gram-positive bacteria, which could imply that this compound may have applications in treating bacterial infections .
Data Table: Comparative Biological Activity
Q & A
Basic: What synthetic routes are suitable for preparing 2-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid hydrochloride?
Methodological Answer:
A multi-step synthesis can be designed using:
Precursor Functionalization : Start with 3-fluoro-4-(trifluoromethyl)phenylboronic acid for Suzuki coupling to introduce the aromatic ring into a propanoic acid backbone .
Amino Group Introduction : Employ Strecker synthesis or reductive amination to install the α-amino group, followed by acid hydrolysis to yield the propanoic acid moiety .
Salt Formation : React the free base with hydrochloric acid to form the hydrochloride salt, enhancing solubility and crystallinity .
Purification : Use recrystallization (ethanol/water) or reverse-phase HPLC to achieve >95% purity, confirmed by LC-MS .
Basic: Which analytical methods are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ (calculated for C10H10F4NO2·HCl: 296.04) and isotopic patterns .
- HPLC : Use a C18 column (0.1% TFA in H2O/MeCN gradient) to assess purity and detect diastereomers .
Advanced: How can enantiomeric excess be optimized during synthesis?
Methodological Answer:
- Chiral Catalysis : Utilize asymmetric hydrogenation with Ru-BINAP catalysts to control stereochemistry at the α-carbon .
- Chiral Resolution : Employ diastereomeric salt formation using (-)-dibenzoyl-L-tartaric acid, followed by fractional crystallization .
- Analytical Validation : Monitor enantiomeric ratios via chiral HPLC (e.g., Chiralpak IA column) and correlate with circular dichroism (CD) spectra .
Advanced: How to address discrepancies in reported receptor binding affinities across assays?
Methodological Answer:
- Assay Standardization :
- Data Reconciliation : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes between assays and identify outliers due to assay sensitivity thresholds .
Advanced: What experimental designs are effective for studying metabolic stability?
Methodological Answer:
- In Vitro Models :
- Isotope Tracing : Synthesize a 13C-labeled analog to track metabolic pathways (e.g., β-oxidation or conjugation) .
- Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic enzymes .
Advanced: How to resolve conflicting solubility data in aqueous vs. organic solvents?
Methodological Answer:
- Solvent Screening : Perform phase-solubility studies in buffered solutions (pH 1.2–7.4) and polar aprotic solvents (DMSO, DMF) using nephelometry .
- Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) of dissolution via van’t Hoff plots to differentiate intrinsic vs. pH-dependent solubility .
- Co-Solvency Optimization : Test hydroalcoholic mixtures (e.g., 20% PEG-400 in PBS) to enhance solubility for in vivo studies .
Advanced: What strategies mitigate degradation during long-term storage?
Methodological Answer:
- Stability Studies :
- Lyophilization : Prepare lyophilized powders with cryoprotectants (trehalose/mannitol) to enhance shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
